molecular formula C23H19N3O7S B15183487 N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine CAS No. 62155-80-0

N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine

Cat. No.: B15183487
CAS No.: 62155-80-0
M. Wt: 481.5 g/mol
InChI Key: KHQMJGFYBHFROY-UHFFFAOYSA-N
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Description

N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine is a complex organic compound that features an anthraquinone structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine typically involves multiple steps:

    Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene.

    Introduction of Amino and Sulpho Groups: Amino and sulpho groups are introduced through nitration followed by reduction and sulfonation reactions.

    Coupling with Beta-Alanine: The final step involves coupling the anthraquinone derivative with beta-alanine under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the carbonyl groups of the anthraquinone core.

    Substitution: Substitution reactions can take place at the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

Chemistry

    Dye Synthesis: The compound’s anthraquinone structure makes it a candidate for dye synthesis.

    Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.

Biology

    Biological Staining: Due to its chromophoric properties, it could be used in biological staining techniques.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

    Textile Industry: Used in the production of dyes and pigments for textiles.

    Material Science:

Mechanism of Action

The mechanism of action of N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine would depend on its specific application. For instance, in biological systems, it might interact with specific enzymes or receptors, altering their activity. The anthraquinone core could intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, widely used in dye synthesis.

    Alizarin: A derivative of anthraquinone, used as a dye.

    Mitoxantrone: An anthraquinone-based drug used in cancer therapy.

Uniqueness

N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine is unique due to the combination of its functional groups, which may confer specific properties such as enhanced solubility, reactivity, or biological activity compared to its analogs.

Properties

CAS No.

62155-80-0

Molecular Formula

C23H19N3O7S

Molecular Weight

481.5 g/mol

IUPAC Name

3-[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]anilino]propanoic acid

InChI

InChI=1S/C23H19N3O7S/c24-21-17(34(31,32)33)11-16(26-13-7-5-12(6-8-13)25-10-9-18(27)28)19-20(21)23(30)15-4-2-1-3-14(15)22(19)29/h1-8,11,25-26H,9-10,24H2,(H,27,28)(H,31,32,33)

InChI Key

KHQMJGFYBHFROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NCCC(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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